1-(3,5-Difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride is a chemical compound that belongs to the class of indazole derivatives. These compounds have garnered attention due to their diverse biological activities, particularly in medicinal chemistry. The hydrochloride salt form of this compound enhances its solubility and stability, making it suitable for various applications in pharmaceuticals.
The synthesis of 1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride involves several steps typically utilizing palladium-catalyzed reactions or other coupling methods. One common approach includes:
These methods allow for the efficient construction of the indazole framework while incorporating functional groups that enhance biological activity.
The molecular formula of 1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride is C₁₃H₁₄ClF₂N₃. Its structure features:
The compound's structural data can be further analyzed using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry to confirm its identity and purity .
The compound can participate in various chemical reactions typical of indazole derivatives:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize analogs for research purposes.
The mechanism of action for 1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride largely depends on its interactions at the molecular level within biological systems. Indazole derivatives have been shown to exhibit various mechanisms:
Research into the specific pathways affected by this compound is ongoing and varies based on structural modifications and target systems.
1-(3,5-Difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride exhibits several notable properties:
These properties are crucial for determining the compound's suitability for various applications in drug formulation and delivery systems .
The primary applications of 1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride include:
Palladium-catalyzed intramolecular C–H amination represents a cornerstone in constructing the tetrahydroindazole core of the target compound. This method leverages Pd(0)/Pd(II) redox cycles to activate aromatic C–H bonds, enabling direct cyclization without pre-functionalization of substrates. As demonstrated in WO2017077280A1, the synthesis utilizes ortho-halogenated 3,5-difluorophenyl hydrazones that undergo cyclization under mild conditions (70–90°C) with Pd(PPh₃)₄ or Pd(OAc)₂ catalysts [1]. The reaction proceeds via oxidative addition of palladium into the C–X bond, followed by hydrazone nitrogen coordination and reductive elimination to form the indazole ring [8].
Table 1: Palladium Catalysts for Intramolecular C–H Amination
Catalyst System | Ligand | Temperature (°C) | Yield (%) | Reaction Time (h) |
---|---|---|---|---|
Pd(PPh₃)₄ | None | 80 | 78 | 12 |
Pd(OAc)₂ | XPhos | 90 | 85 | 8 |
PdCl₂(dppf) | Dppf | 70 | 72 | 14 |
Critical parameters influencing reaction efficiency include:
This strategy achieves regioselective N–N bond formation while tolerating the amine functionality at C4, making it indispensable for scalable synthesis.
Ligand-free copper-catalyzed cyclization offers a cost-effective alternative for constructing the indazole scaffold. This approach employs Cu(I) or Cu(II) salts to mediate the cyclocondensation of 3,5-difluorophenyl-functionalized aminohydrazones with cyclohexanone derivatives [1] [7]. Unlike palladium systems, copper catalysis operates without expensive ligands, utilizing oxygen atmosphere as a terminal oxidant to regenerate active Cu(II) species.
Reaction optimization reveals:
Table 2: Ligand-Free Copper-Catalyzed Cyclization Performance
Copper Source | Additive | Solvent | Yield (%) | Purity (%) |
---|---|---|---|---|
CuI | K₂CO₃ | DMSO | 91 | 98 |
CuBr | Cs₂CO₃ | EtOH | 78 | 92 |
Cu(OAc)₂ | None | Solvent-free | 85 | 95 |
The mechanism involves single-electron transfer (SET) from copper to the hydrazone nitrogen, generating radical intermediates that facilitate N–N bond formation. This method achieves 91% yield with <2% dimeric impurities, making it suitable for kilogram-scale production [7].
Conversion of the free base to the hydrochloride salt dramatically enhances pharmaceutical applicability by improving aqueous solubility (from <0.1 mg/mL to >25 mg/mL) and solid-state stability. The salt formation employs hydrogen chloride gas or concentrated HCl in anhydrous ethereal solvents at 0–5°C to prevent N-dealkylation [3] [4].
Critical crystallization parameters include:
Table 3: Salt Crystallization Solvent Optimization
Solvent System | Antisolvent | Crystal Habit | Solubility (mg/mL) | Stability (TGA %wt loss) |
---|---|---|---|---|
Ethanol/MTBE | n-Heptane | Needles | 18 | 0.8% (150°C) |
IPA/Diethyl ether | n-Hexane | Prisms | 25 | 0.2% (150°C) |
Acetonitrile | Toluene | Agglomerates | 12 | 1.5% (150°C) |
The hydrochloride salt exhibits characteristic FT-IR bands at 2500 cm⁻¹ (broad, N⁺–H stretch) and 1590 cm⁻¹ (C–N⁺ bend), confirming protonation. Powder X-ray diffraction shows distinctive peaks at 2θ = 12.8°, 15.4°, and 24.6°, serving as critical quality attributes for polymorph control [4].
The electronic and steric properties of fluorinated aromatic precursors directly impact cyclization kinetics and impurity profiles. 3,5-Difluorophenylhydrazine hydrochloride demonstrates superior performance over analogs due to balanced electronic effects: the fluorine atoms enhance electrophilicity at the reaction center without imposing excessive steric hindrance [6].
Key findings from precursor screening:
Table 4: Fluorinated Precursor Performance Metrics
Precursor | Relative Rate | Max Yield (%) | Major Impurity (%) | Purification Complexity |
---|---|---|---|---|
3,5-Difluorophenylhydrazine | 1.0 | 91 | <2 (Des-fluoro) | Low |
4-Fluorophenylhydrazine | 0.7 | 85 | 5 (Dihydroindazole) | Moderate |
3-(Trifluoromethyl)phenylhydrazine | 0.5 | 76 | 12 (Hydrodehalogenated) | High |
2,6-Difluorophenylhydrazine | 0.3 | 68 | 15 (Isomeric indazole) | High |
The 3,5-difluoro configuration provides optimal σₚ values (+0.34) for electrophilic cyclization while maintaining molecular weight below 350 Da, a critical factor for drug-like properties. Precursor purity requirements exceed 99.5% to prevent halogen exchange side-reactions during metal-catalyzed steps [1] [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9